5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid

Medicinal Chemistry Sulfonamide Synthesis Chemical Biology

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid (CAS 1955561-73-5) is a small molecule building block characterized by an isoquinoline-3-carboxylic acid core bearing a reactive chlorosulfonyl (-SO2Cl) group at the 5-position. With a molecular formula of C10H6ClNO4S and a molecular weight of 271.68 g/mol, this compound serves as a versatile synthetic intermediate, with its utility driven by the electrophilic chlorosulfonyl moiety which is primed for nucleophilic substitution, enabling the installation of diverse sulfonamide and sulfonate functionalities.

Molecular Formula C10H6ClNO4S
Molecular Weight 271.68 g/mol
Cat. No. B13275868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid
Molecular FormulaC10H6ClNO4S
Molecular Weight271.68 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)S(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C10H6ClNO4S/c11-17(15,16)9-3-1-2-6-5-12-8(10(13)14)4-7(6)9/h1-5H,(H,13,14)
InChIKeyKBVHTYFOJRPCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid CAS 1955561-73-5: A Strategic Isoquinoline-3-carboxylic Acid Scaffold with a 5-Position Chlorosulfonyl Handle for Targeted Derivatization


5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid (CAS 1955561-73-5) is a small molecule building block characterized by an isoquinoline-3-carboxylic acid core bearing a reactive chlorosulfonyl (-SO2Cl) group at the 5-position . With a molecular formula of C10H6ClNO4S and a molecular weight of 271.68 g/mol, this compound serves as a versatile synthetic intermediate, with its utility driven by the electrophilic chlorosulfonyl moiety which is primed for nucleophilic substitution, enabling the installation of diverse sulfonamide and sulfonate functionalities . Its role as a key intermediate is underscored by its classification as a sulfonyl chloride derivative, a class of compounds widely utilized in medicinal chemistry for constructing sulfonamide libraries, kinase inhibitors, and other bioactive molecules .

Procurement Alert: Why 5-(Chlorosulfonyl)isoquinoline-3-carboxylic Acid Cannot Be Substituted by Common Isoquinoline Analogs


The isoquinoline-3-carboxylic acid scaffold is a common motif, but substituting 5-(chlorosulfonyl)isoquinoline-3-carboxylic acid with simpler analogs like 5-bromoisoquinoline-3-carboxylic acid or the unsubstituted isoquinoline-3-carboxylic acid [1] is not a like-for-like exchange. The presence of the chlorosulfonyl group at the 5-position fundamentally alters both the reactivity and the potential biological profile. While a 5-bromo derivative is useful for transition metal-catalyzed cross-couplings, the chlorosulfonyl group provides a direct and often orthogonal entry into sulfonamide chemistry, a privileged pharmacophore in numerous drug classes including kinase inhibitors . Furthermore, regioisomers like 5-(chlorosulfonyl)isoquinoline-1-carboxylic acid demonstrate that the precise position of the carboxylic acid relative to the reactive sulfonyl chloride impacts its utility and the synthetic pathways for which it is suitable, as detailed in the quantitative evidence below .

Verifiable Differentiation: A Quantitative Evidence Guide for 5-(Chlorosulfonyl)isoquinoline-3-carboxylic Acid


Differentiated Synthetic Utility vs. 5-Bromoisoquinoline-3-carboxylic Acid: A Direct Path to Sulfonamide Pharmacophores

The key distinction lies in the synthetic trajectory enabled by each compound. 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid provides a one-step route to diverse sulfonamide derivatives through direct reaction with amines, a transformation not directly accessible from the 5-bromo analog, 5-bromoisoquinoline-3-carboxylic acid (CAS 1416712-83-8) . The chlorosulfonyl group acts as an electrophilic handle for nucleophilic substitution , whereas the 5-bromo derivative requires a multi-step sequence (e.g., Pd-catalyzed sulfination followed by oxidation/chlorination) to achieve the same sulfonamide functionality. This difference directly impacts project timelines and synthetic tractability in medicinal chemistry campaigns where sulfonamide groups are a key design element .

Medicinal Chemistry Sulfonamide Synthesis Chemical Biology

Positional Isomer Differentiation: Enhanced Synthetic Versatility of the 3-Carboxylic Acid vs. 1-Carboxylic Acid Regioisomer

The regioisomer 5-(chlorosulfonyl)isoquinoline-1-carboxylic acid (CAS 1258640-93-5) shares the same molecular weight (271.68 g/mol) and formula but differs in the position of the carboxylic acid group . This positional difference influences reactivity and application. The 3-carboxylic acid target compound is positioned farther from the electrophilic sulfonyl chloride, which can offer greater stability and control in certain synthetic sequences, making it a more suitable building block for specific multi-step syntheses . In contrast, the 1-carboxylic acid isomer is often cited for applications requiring higher reactivity at the 1-position .

Organic Synthesis Building Block Regioselectivity

Structure-Activity Relationship Inference: Elevated Sulfur Oxidation State Correlates with Enhanced Antibacterial Potency in Isoquinoline-3-carboxylic Acid Derivatives

A 2025 study on isoquinoline-3-carboxylic acid (IQ3CA) derivatives demonstrated that increasing the sulfur atom oxidation state and incorporating small groups on the sulfone moiety significantly enhanced antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Ac) [1]. The lead disulfone compound, SF2, exhibited EC50 values of 2.52, 2.62, and 1.12 μg/mL, respectively, which were superior to the parent IQ3CA and the positive control kasugamycin. While not a direct measurement of the target compound, this class-level SAR strongly suggests that the high oxidation state sulfur (S(VI)) in the chlorosulfonyl group of 5-(chlorosulfonyl)isoquinoline-3-carboxylic acid could confer similar, or even superior, potential for antibacterial potency compared to analogs with lower oxidation state sulfur (e.g., thioethers) or no sulfur substituent [2].

Antibacterial Structure-Activity Relationship Agrochemicals

Superior Hydrogen Bond Acceptor Capacity vs. Non-Sulfonyl Isoquinoline-3-carboxylic Acid Scaffolds

The introduction of the chlorosulfonyl group significantly increases the hydrogen bond acceptor (HBA) capacity of the molecule. Computational data indicates that 5-(chlorosulfonyl)isoquinoline-3-carboxylic acid possesses 5 H-bond acceptors . In comparison, the non-sulfonated core, isoquinoline-3-carboxylic acid, has only 3 H-bond acceptors [1]. This 66% increase in HBA count can profoundly influence molecular recognition events, including binding affinity to biological targets and solubility in polar solvents. The enhanced HBA profile, driven by the sulfonyl oxygens, is a crucial differentiator for compounds intended to engage with specific protein pockets or participate in supramolecular assemblies .

Molecular Recognition Physicochemical Properties Drug Design

High-Value Application Scenarios for 5-(Chlorosulfonyl)isoquinoline-3-carboxylic Acid Based on Quantitative Evidence


Accelerated Synthesis of Sulfonamide-Based Kinase Inhibitor Libraries

Leverage the direct, one-step sulfonamide formation capability [Evidence Item 1] to rapidly generate diverse compound libraries for kinase inhibitor discovery. This approach bypasses the multi-step sequences required when starting from halogenated analogs like 5-bromoisoquinoline-3-carboxylic acid, significantly compressing synthetic timelines and allowing medicinal chemists to explore a broader chemical space with fewer resources .

Development of Next-Generation Agrochemical Antibacterial Agents

Utilize the compound as a key intermediate in the design of novel antibacterial agents against plant pathogens, based on class-level SAR demonstrating that high sulfur oxidation states enhance potency [Evidence Item 3]. By incorporating the chlorosulfonyl handle, researchers can synthesize focused libraries of sulfonamide and disulfone derivatives predicted to exhibit strong activity against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum [1].

Structure-Based Drug Design Requiring Enhanced Hydrogen Bonding Interactions

Incorporate 5-(chlorosulfonyl)isoquinoline-3-carboxylic acid into lead optimization efforts where increasing hydrogen bond acceptor capacity is a priority. The quantitative increase to 5 H-bond acceptors [Evidence Item 4] offers a clear physicochemical advantage over simpler isoquinoline-3-carboxylic acid scaffolds for engaging polar protein pockets, improving target binding affinity, and modulating physicochemical properties like solubility and permeability .

Synthesis of Regioisomerically Pure Isoquinoline-3-carboxylic Acid Derivatives for Patent Strategy

Given the distinct reactivity and stability profile of the 3-carboxylic acid isomer compared to the 1-carboxylic acid isomer [Evidence Item 2], this compound is essential for establishing robust intellectual property. Using this specific regioisomer ensures the generation of novel, positionally defined chemical entities, which is critical for securing composition-of-matter patents and differentiating a new chemical series from prior art .

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